![molecular formula C9H12N4 B1468979 (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1342822-13-2](/img/structure/B1468979.png)

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Overview

Description

Imidazo[4,5-b]pyridine is a class of compounds that contain an imidazole ring fused with a pyridine ring . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Synthesis Analysis

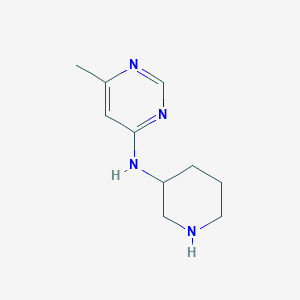

A common method for the synthesis of imidazo[4,5-b]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines consists of an imidazole ring fused with a pyridine ring . The exact structure of “(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” would depend on the position and orientation of the ethyl group and the methanamine group on this fused ring system.Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo a variety of chemical reactions. For example, they can be synthesized from different 2-aminopyridines with various α-bromoketones .Scientific Research Applications

Synthesis and Applications in Chemistry

Synthesis of Novel Imidazo[1,5-a]Pyridine Derivates : A study by Mihorianu et al. (2010) discusses an efficient synthesis of imidazo[1,5-a]pyridine derivatives, starting from a related compound, which could be applicable for "(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine" synthesis. This has implications for chemical synthesis and potential industrial applications (Mihorianu et al., 2010).

Facile Synthesis of Novel Blue Light Emitters : Volpi et al. (2017) developed a series of new imidazo[1,5-a]pyridines that show potential for technological applications due to their interesting optical properties, such as tunable luminescence and large Stokes’ shifts. This research could be relevant for developing new materials and light-emitting technologies (Volpi et al., 2017).

Biological Activity and Potential Therapeutic Applications

Anticancer Agents Synthesis : Temple et al. (1987) explored the synthesis of imidazo[4,5-b]pyridines and their analogs as potential anticancer agents. This highlights the potential therapeutic applications of compounds like "this compound" in the field of oncology (Temple et al., 1987).

Antimicrobial Activity : Mallemula et al. (2015) synthesized novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, examining their antimicrobial activity against various pathogens. This suggests possible applications of similar compounds in addressing drug-resistant bacterial and fungal infections (Mallemula et al., 2015).

Optical and Material Science Applications

- Optical Properties and Charge Transfer Emission : Mishra et al. (2013) investigated the spectral characteristics of N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine, a compound structurally related to "this compound". Their study on dual fluorescence induced by protic solvents could be relevant for the development of new optical materials and sensors (Mishra et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit microtubule assembly formation and activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

Similar compounds have been found to inhibit intracellular akt activation and its downstream target (pras40) in vitro .

Biochemical Pathways

Similar compounds have been found to inhibit the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .

Pharmacokinetics

Similar compounds have been found to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .

Result of Action

Similar compounds have been found to effectively inhibit microtubule assembly formation .

Action Environment

Similar compounds have been found to show considerable cytotoxicity with ic 50 values ranging from 054 to 3186 μM .

Future Directions

properties

IUPAC Name |

(3-ethylimidazo[4,5-b]pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-2-13-8(6-10)12-7-4-3-5-11-9(7)13/h3-5H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVLQRAUSGXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1N=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)

![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)

![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)